molecular formula C10H13FO3 B063037 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene CAS No. 167683-96-7

1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B063037
CAS No.: 167683-96-7
M. Wt: 200.21 g/mol
InChI Key: MNAIGCPVLHLOBM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13FO3 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

167683-96-7

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3

InChI Key

MNAIGCPVLHLOBM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)F)OCOC

Canonical SMILES

CCOC1=C(C=C(C=C1)F)OCOC

Synonyms

Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-Fluoro-2′-hydroxyacetophenone (9.38 g, 61 mmole), iodoethane (7.3 ml, 91 mmole) and K2CO3 (12.6 g, 91 mmole) in acetone (100 ml) was stirred at 60° C. overnight. The mixture was filtered, evaporated, dissolved in hexane/ethyl acetate, washed with 2M NaOH (2×20 ml) and water, dried (MgSO4) and evaporated to give 2′-ethoxy-5′-fluoroacetophenone. A solution of mCPBA )19.3 g, 112 mmole) in CH2Cl2 (500 ml) was dried with MgSO4. 2′-Ethoxy-5′-fluoro-acetophenone (10.2 g, 56 mmole) was added and the mixture was stirred for 3 days. More mCPBA (5 g, 29 mmole) and MgSO4 was added and stirring was continued for 2 days. The mixture was filtered, diluted with ethyl acetate, washed with 2 M NaOH (2×70 ml), NH4Cl (sat, 50 ml), dried (MgSO4) and evaporated. The residue (10.45 g,) was dissolved in ethanol (100 ml). KOH (8.9 g, 160 mmole) was dissolved in water (50 ml). The solutions were combined and stirred for 1 h. The mixture was washed with diethyl ether/hexane 2×(50+25 ml), acidified with HCl (konc), extracted with ethyl acetate (3×100 ml), dried (MgSO4) and evaporated. The residue (8.22 g) was dissolved in CH2Cl2 (100 ml). Triethylamine 11.7 ml, 84 mmole) and bromomethyl methyl ether (6.45 ml, 79 mmole) were added and the solution was refluxed for 2 hrs. More triethylamine 11.7 ml, 84 mmole) and bromomethyl methyl ether (6.45 ml, 79 mmole) were added and refluxing was continued overnight. The solution was evaporated, CH2Cl (200 ml) was added and the solution was washed with water, 2M NaOH and NH4Cl. Drying (MgSO4) and evaporation provided 4.0 g of 1-ethoxy-4-fluoro-2-methoxymethoxybenzene. This compound was reacted in a manner analogous to Example 39 to give (+,−)-N-(cis-2-(3-ethoxy-6-fluoro-2-methoxymethoxyphenyl)-cyclopropyl)-N′-(5-chloropyrid-2-yl)-urea. Finally deprotection with 2 M HCl in dioxane gave the titled compound. 1NMR (250 MHz, DMSO-D6) δ 1.04-1.14 (m, 1H), 1.41-1.56 (m+t, 4H), 1.96-2.06 (m, 1H), 3.05-3.15 (m, 1H), 4.06-4.19 (m, 2H), 6.64 (t, 1H), 6.94 (dd, 1H), 7.19 (d, 1H), 7.82 (dd, 1H), 8.10 (d, 1H), 8.61 (br.s, 1H), 9.08 (br.s, 1H), 9.57 (br.s, 1H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
11.7 mL
Type
reactant
Reaction Step Four
Quantity
6.45 mL
Type
reactant
Reaction Step Four
Quantity
11.7 mL
Type
reactant
Reaction Step Five
Quantity
6.45 mL
Type
reactant
Reaction Step Five

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